N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O7S/c21-14-2-4-15(5-3-14)32(27,28)24-7-8-29-18(24)11-23-20(26)19(25)22-10-13-1-6-16-17(9-13)31-12-30-16/h1-6,9,18H,7-8,10-12H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMSNKSTEDEQRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-brosyloxazolidin-2-yl)methyl]-N’'-piperonyl-oxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of an oxazolidinone derivative with a piperonyl compound under specific conditions. The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(3-brosyloxazolidin-2-yl)methyl]-N’'-piperonyl-oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler amine derivatives .
Scientific Research Applications
N-[(3-brosyloxazolidin-2-yl)methyl]-N’'-piperonyl-oxamide has several scientific research applications, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: Investigated for its potential antibacterial and antifungal properties due to the presence of the oxazolidinone ring.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, leveraging its structural similarity to known antibiotics.
Mechanism of Action
The mechanism of action of N-[(3-brosyloxazolidin-2-yl)methyl]-N’'-piperonyl-oxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit bacterial protein synthesis by binding to the ribosomal subunits, similar to other oxazolidinone-based antibiotics. This binding prevents the formation of the initiation complex, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The target compound shares structural motifs with several classes of bioactive molecules:
Key Observations :
- The target compound’s 4-bromobenzenesulfonyl group distinguishes it from ICD and QOD, which lack sulfonyl moieties. This group may enhance binding to sulfhydryl enzymes (e.g., cysteine proteases) via covalent interactions .
- Unlike thiadiazole derivatives (e.g., 8a), the target compound avoids planar heterocycles, possibly reducing intercalation-driven toxicity .
Yield and Purity Considerations :
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of this compound, and how can purity be optimized?
- Methodology : Multi-step synthesis typically involves coupling the benzodioxolylmethyl amine with a 4-bromobenzenesulfonyl-oxazolidine precursor via amidation. Key steps include:
- Step 1 : Activation of the oxalamide intermediate using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions.
- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
- Analytical Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR (e.g., benzodioxole protons at δ 6.7–6.9 ppm; sulfonyl group at δ 7.8–8.1 ppm) .
Q. How is the molecular structure of this compound characterized, and what tools are essential for confirmation?
- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths and angles, particularly the sulfonyl-oxazolidine linkage (S–O bond ~1.43 Å) and benzodioxole planarity.
- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) validate electronic properties and predict reactive sites (e.g., sulfonyl group as an electrophilic center) .
Q. What preliminary biological screening assays are suitable for this compound?
- In Vitro Assays :
- Enzyme Inhibition : Test against serine proteases or kinases (e.g., IC determination via fluorogenic substrates).
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with EC values compared to controls .
- Data Interpretation : Cross-validate activity with structural analogs (e.g., replacing 4-bromophenyl with methoxy groups) to identify SAR trends .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Case Example : Discrepancies in IC values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, buffer pH).
- Resolution :
- Standardize protocols (e.g., fixed ATP at 1 mM, pH 7.4 buffer).
- Use isothermal titration calorimetry (ITC) to measure binding affinities independently .
- Statistical Tools : Apply ANOVA to compare inter-laboratory variability .
Q. What strategies optimize the synthetic yield of the sulfonyl-oxazolidine intermediate?
- Reaction Optimization :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DCM (dry) | 75% → 88% |
| Catalyst | DMAP (5 mol%) | 70% → 82% |
| Temperature | 0°C → RT | Reduced side products |
- Mechanistic Insight : The sulfonation step benefits from slow addition of 4-bromobenzenesulfonyl chloride to avoid dimerization .
Q. How can computational modeling elucidate the compound’s mechanism of action?
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., falcipain-2 for antimalarial activity ). Key interactions:
- Sulfonyl group forms hydrogen bonds with Arg86.
- Benzodioxole π-stacks with Tyr75.
Q. What analytical techniques resolve structural ambiguities in derivatives?
- Advanced NMR : F NMR (if fluorine substituents) or HSQC to assign quaternary carbons.
- Mass Spectrometry : High-resolution ESI-MS to distinguish isomers (e.g., sulfonyl vs. sulfonamide regioisomers) .
Key Research Gaps
- Metabolic Stability : No data on hepatic microsome stability or CYP450 interactions.
- In Vivo Efficacy : Limited pharmacokinetic studies (e.g., bioavailability in rodent models).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
